molecular formula C7H10Cl2N4 B1375802 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl CAS No. 1352305-27-1

6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl

Cat. No. B1375802
M. Wt: 221.08 g/mol
InChI Key: WMQSEFDZOZYILP-UHFFFAOYSA-N
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Description

6-Aminomethyl-imidazo[1,2-a]pyrazine 2hcl is a chemical compound with the CAS Number: 1352305-27-1 . It has a molecular weight of 221.09 . It is used as a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods has been compiled and it illustrates its reactivity and multifarious biological activity . The synthetic methods are mainly based on the pattern and position of the substitution .


Molecular Structure Analysis

The IUPAC name for this compound is imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride . The InChI code is 1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development . It has been used in various synthetic methods and has shown reactivity and multifarious biological activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.09 .

Scientific Research Applications

  • Organic Synthesis and Drug Development

    • Imidazo[1,2-a]pyrazines act as a versatile scaffold in organic synthesis and drug development . They have been extensively studied for their reactivity and multifarious biological activity .
    • The synthesis of imidazo[1,2-a]pyrazines involves various synthetic methods, and the biological activity of these compounds is mainly based on the pattern and position of the substitution .
  • Anticancer Activity

    • Imidazo[1,2-a]pyrazines have shown promising anticancer activity . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines has been reported .
    • The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine derivatives in good yields .
    • The synthesized compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell. Significant anti-cancer activities were observed and compared with the standard drug Doxorubicin .
  • Phosphatidylinositol 3-Kinase (PI3K) Inhibitors

    • The phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumourigenesis, progression, and poor prognosis .
    • Hence, PI3K inhibitors, which can include compounds like “6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl”, have attracted significant interest for the treatment of cancer .
  • Fluorescent Derivatives

    • Imidazo[1,2-a]pyrazines can be synthesized into fluorescent derivatives .
    • These fluorescent derivatives have photophysical properties that can be useful in various scientific applications .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and biological activity suggest potential for future developments .

properties

IUPAC Name

imidazo[1,2-a]pyrazin-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSEFDZOZYILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857171
Record name 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

CAS RN

1352305-27-1
Record name 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl
Reactant of Route 2
6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl
Reactant of Route 3
6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl
Reactant of Route 4
6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl
Reactant of Route 5
6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl
Reactant of Route 6
6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl

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